molecular formula C18H16ClNO B3035761 (4-chlorophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanol CAS No. 338413-71-1

(4-chlorophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanol

Cat. No. B3035761
CAS RN: 338413-71-1
M. Wt: 297.8 g/mol
InChI Key: BZIZYCYVVRLUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-chlorophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanol” is a chemical compound with the molecular formula C18H16ClNO . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Scientific Research Applications

Synthesis and Structural Characterization

The compound has been involved in studies focusing on synthesis and structural characterization. For example, Dong and Huo (2009) synthesized bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol and confirmed its structure using NMR, IR, MS spectra, and X-ray diffraction crystallography (Dong & Huo, 2009). Similarly, Swamy et al. (2013) explored isomorphous structures with chloro- and methyl-substitutions, revealing significant insights into the molecular structure (Swamy et al., 2013).

Catalysis and Chemical Reactions

Saeidian, Abdoli, and Salimi (2013) described a one-pot synthesis method involving this compound, highlighting its utility in chemical synthesis. They used nano copper oxide as an effective heterogeneous nanocatalyst, illustrating the compound's role in facilitating complex chemical reactions (Saeidian et al., 2013).

Biocatalysis and Pharmaceutical Applications

A study by Ni, Zhou, and Sun (2012) focused on producing a chiral intermediate of the anti-allergic drug Betahistine using this compound. They utilized carbonyl reductase-producing microorganisms for stereoselective reduction, demonstrating its potential in biocatalysis and pharmaceutical manufacturing (Ni et al., 2012).

Microreaction Systems in Synthesis

Chen et al. (2021) explored the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a microreaction system, demonstrating the compound's role in innovative chemical engineering approaches. They used a liquid-liquid biphasic microreaction system for efficient synthesis, highlighting the compound's versatility in different experimental setups (Chen et al., 2021).

properties

IUPAC Name

(4-chlorophenyl)-[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO/c1-12-2-4-13(5-3-12)16-10-20-11-17(16)18(21)14-6-8-15(19)9-7-14/h2-11,18,20-21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIZYCYVVRLUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC=C2C(C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chlorophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-chlorophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanol
Reactant of Route 2
Reactant of Route 2
(4-chlorophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanol
Reactant of Route 3
Reactant of Route 3
(4-chlorophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanol
Reactant of Route 4
(4-chlorophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanol
Reactant of Route 5
(4-chlorophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanol
Reactant of Route 6
Reactant of Route 6
(4-chlorophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.